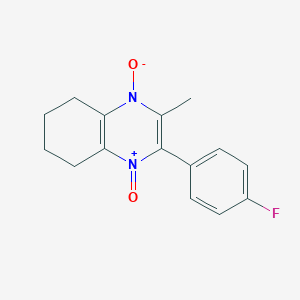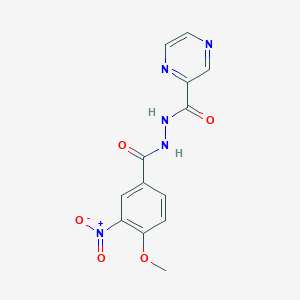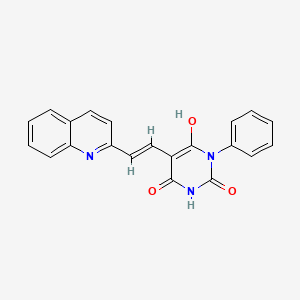![molecular formula C19H17NO4 B15030050 (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030050.png)
(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxazinone core, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The benzoxazinone core can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Amino or thio-substituted benzoxazinones.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Research is ongoing to explore its potential as a bioactive molecule, with studies investigating its interactions with various biological targets.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings with specific properties.
作用機序
The exact mechanism of action of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl 2-[(2R,3E)-2-(4-ethoxyphenyl)-3-(1-hydroxyethylidene)-4,5-dioxopyrrolidin-1-yl]acetate
- 6-{(3E)-2-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylene]-4,5-dioxo-1-pyrrolidinyl}hexanoic acid
Uniqueness: Compared to similar compounds, (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its benzoxazinone core, which imparts unique chemical and biological properties
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
3-[(Z)-2-(4-ethoxyphenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO4/c1-3-23-14-7-5-13(6-8-14)17(21)11-16-19(22)24-18-9-4-12(2)10-15(18)20-16/h4-11,21H,3H2,1-2H3/b17-11- |
InChIキー |
ULEZAMHVWYJQCS-BOPFTXTBSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)C)OC2=O)/O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)C)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029979.png)
![ethyl (5E)-5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15029981.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029993.png)
![ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate](/img/structure/B15029994.png)

![methyl 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylate](/img/structure/B15030005.png)
![10-(3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15030013.png)

![3-[(6-Nitro-4-phenylquinazolin-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B15030028.png)

![3-[5-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030033.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B15030035.png)

![10-(4-chlorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15030056.png)
